Cas no 2229435-23-6 (tert-butyl N-2-(aminomethyl)-3,3,4,4-tetrafluorobutylcarbamate)

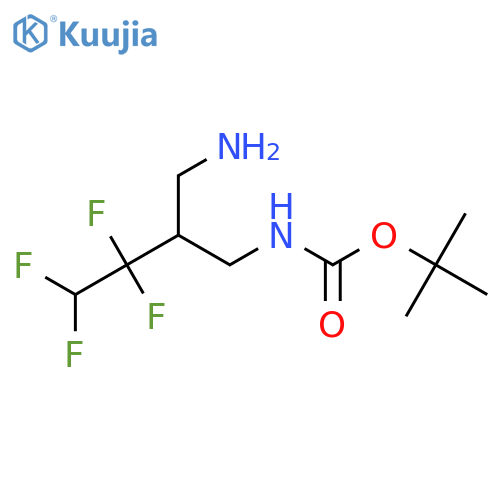

2229435-23-6 structure

商品名:tert-butyl N-2-(aminomethyl)-3,3,4,4-tetrafluorobutylcarbamate

tert-butyl N-2-(aminomethyl)-3,3,4,4-tetrafluorobutylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(aminomethyl)-3,3,4,4-tetrafluorobutylcarbamate

- EN300-1878457

- tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate

- 2229435-23-6

-

- インチ: 1S/C10H18F4N2O2/c1-9(2,3)18-8(17)16-5-6(4-15)10(13,14)7(11)12/h6-7H,4-5,15H2,1-3H3,(H,16,17)

- InChIKey: AIWYELJTSBGPJR-UHFFFAOYSA-N

- ほほえんだ: FC(C(F)F)(C(CN)CNC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 274.13044047g/mol

- どういたいしつりょう: 274.13044047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-2-(aminomethyl)-3,3,4,4-tetrafluorobutylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1878457-0.25g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 0.25g |

$1235.0 | 2023-09-18 | ||

| Enamine | EN300-1878457-0.1g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 0.1g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1878457-10g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 10g |

$5774.0 | 2023-09-18 | ||

| Enamine | EN300-1878457-0.5g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 0.5g |

$1289.0 | 2023-09-18 | ||

| Enamine | EN300-1878457-1.0g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1878457-10.0g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1878457-2.5g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 2.5g |

$2631.0 | 2023-09-18 | ||

| Enamine | EN300-1878457-1g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 1g |

$1343.0 | 2023-09-18 | ||

| Enamine | EN300-1878457-0.05g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 0.05g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1878457-5.0g |

tert-butyl N-[2-(aminomethyl)-3,3,4,4-tetrafluorobutyl]carbamate |

2229435-23-6 | 5g |

$3894.0 | 2023-06-01 |

tert-butyl N-2-(aminomethyl)-3,3,4,4-tetrafluorobutylcarbamate 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2229435-23-6 (tert-butyl N-2-(aminomethyl)-3,3,4,4-tetrafluorobutylcarbamate) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量